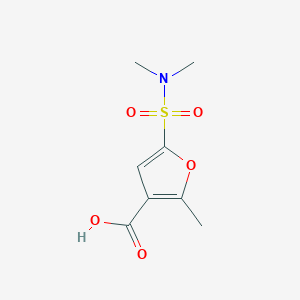

5-(Dimethylsulfamoyl)-2-methylfuran-3-carboxylic acid

Description

Properties

IUPAC Name |

5-(dimethylsulfamoyl)-2-methylfuran-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO5S/c1-5-6(8(10)11)4-7(14-5)15(12,13)9(2)3/h4H,1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUFCMRCMPHIFTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)S(=O)(=O)N(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60371662 | |

| Record name | 5-(Dimethylsulfamoyl)-2-methylfuran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306936-39-0 | |

| Record name | 5-[(Dimethylamino)sulfonyl]-2-methyl-3-furancarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=306936-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Dimethylsulfamoyl)-2-methylfuran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(dimethylsulfamoyl)-2-methylfuran-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Esterification and Hydrolysis Route

- Starting from ethyl 2,5-dimethylfuran-3-carboxylate or analogous esters, saponification with sodium hydroxide in methanol at 60°C for 2 hours yields the corresponding carboxylic acid in high yields (approximately 83.9%).

- After reaction, acidification to pH 1 precipitates the carboxylic acid, which can be isolated as a white solid.

| Step | Reagents/Conditions | Product Yield | Notes |

|---|---|---|---|

| Ester hydrolysis | NaOH (2M) in MeOH, 60°C, 2 h | ~84% | Precipitation by acidification |

This method is straightforward and scalable, suitable as a starting point for further functionalization.

Alkylation and Cyclization Route

- An alternative classical approach involves alkylation of sodium acetoacetic acid ethyl ester with chloroacetone, followed by acid-catalyzed cyclization to produce 2,5-dimethylfuran-3-carboxylic acid esters.

- This method, however, is noted to be complex and less practical for industrial scale synthesis due to multiple steps and harsh conditions.

Introduction of the Dimethylsulfamoyl Group

The key functionalization step to obtain this compound is the installation of the dimethylsulfamoyl substituent at the 5-position of the furan ring.

Sulfamoylation of the Furan Ring

- While direct literature on sulfamoylation of 2-methylfuran-3-carboxylic acid is limited, general synthetic strategies for introducing dimethylsulfamoyl groups involve reaction of amino or hydroxy precursors with dimethylsulfamoyl chloride or related sulfonylating agents.

- The reaction typically proceeds via nucleophilic substitution, where the amino or hydroxyl group on the furan derivative attacks the sulfonyl chloride, forming the sulfamoyl linkage.

Analogous Synthetic Strategies from Literature

- Selective nucleophilic chemistry has been employed in related heterocyclic systems, such as isoxazole derivatives, where amines react with chlorinated intermediates followed by substitution with thiol or sulfonyl groups to yield sulfamoyl-functionalized products.

- This suggests a plausible synthetic route for this compound involving:

- Preparation of a 5-chloro or 5-halo substituted 2-methylfuran-3-carboxylic acid ester.

- Nucleophilic substitution with dimethylsulfamoyl amine or its equivalent.

Summary of a Representative Synthetic Route

Technical and Industrial Considerations

- The initial ester hydrolysis step is well-established and scalable, providing a reliable intermediate.

- Halogenation at the 5-position of the furan ring may require careful control to avoid over-substitution or ring degradation.

- Sulfamoylation reactions typically require anhydrous conditions and control of pH to prevent hydrolysis or side reactions.

- Purification often involves crystallization or chromatographic techniques to isolate the acid with high purity.

Research Findings and Data Insights

- The hydrolysis of ethyl esters of furan carboxylic acids under mild alkaline conditions is efficient and yields high purity acids suitable for further functionalization.

- Literature patents emphasize the complexity of direct furan ring functionalization and suggest multi-step routes involving alkylation and cyclization for furan carboxylic acid synthesis.

- Selective nucleophilic substitution strategies in heterocycles provide a conceptual framework for installing sulfamoyl groups in the target molecule.

- Computational data (PubChem) confirms the stability and structure of this compound, supporting feasibility of the synthetic routes.

Chemical Reactions Analysis

Types of Reactions

5-(Dimethylsulfamoyl)-2-methylfuran-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

Substitution: Electrophilic substitution reactions can occur at the furan ring, introducing different substituents.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like Lewis acids.

Major Products

Oxidation: Furanones or hydroxylated derivatives.

Reduction: Alcohols or aldehydes.

Substitution: Halogenated or nitro-substituted furans.

Scientific Research Applications

Pharmaceutical Applications

-

Antimicrobial Activity :

- Research indicates that compounds similar to 5-(dimethylsulfamoyl)-2-methylfuran-3-carboxylic acid exhibit antimicrobial properties. This compound may serve as a scaffold for developing new antimicrobial agents targeting resistant bacterial strains.

-

Anti-inflammatory Properties :

- Studies on related furan derivatives suggest potential anti-inflammatory effects, making this compound a candidate for drug development aimed at treating inflammatory diseases.

-

Drug Delivery Systems :

- The compound's ability to form stable complexes with various drugs can enhance the efficacy of drug delivery systems, potentially improving therapeutic outcomes in cancer treatment and other diseases.

Material Science Applications

-

Biodegradable Plastics :

- As a derivative of furan-based compounds, it can be utilized in synthesizing bio-based polymers. These polymers can replace conventional plastics, contributing to environmental sustainability efforts. The incorporation of furan derivatives into polymer matrices has shown promise in enhancing mechanical properties and biodegradability.

-

Coatings and Adhesives :

- The unique chemical structure allows for the development of coatings and adhesives with improved performance characteristics, such as increased adhesion strength and resistance to environmental degradation.

Synthetic Chemistry Applications

-

Catalyst Development :

- The compound can be utilized in catalytic processes for synthesizing other valuable chemicals. Its sulfonamide group may enhance catalytic activity and selectivity in organic reactions, particularly in the synthesis of complex molecules from simpler precursors.

-

Building Block for Organic Synthesis :

- This compound serves as a versatile building block in organic synthesis, facilitating the creation of various functionalized compounds through established synthetic routes.

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Potential Benefits |

|---|---|---|

| Pharmaceutical | Antimicrobial agents, anti-inflammatory drugs | Targeting resistant strains, reducing inflammation |

| Material Science | Biodegradable plastics, coatings | Environmental sustainability, enhanced performance |

| Synthetic Chemistry | Catalyst development, organic synthesis | Improved reaction efficiency, versatile building blocks |

Case Studies

-

Antimicrobial Development :

- A study demonstrated that derivatives of furan compounds possess significant antimicrobial activity against Gram-positive bacteria. This suggests that this compound could be further explored for its potential as an antimicrobial agent.

-

Polymer Synthesis :

- Research on furan-based polymers indicated that incorporating compounds like this compound can enhance the thermal stability and mechanical strength of bio-based plastics compared to traditional petroleum-based counterparts.

-

Catalytic Reactions :

- Investigations into the use of sulfonamide-containing compounds as catalysts revealed their effectiveness in promoting reactions under mild conditions, which could lead to more sustainable synthetic methods in organic chemistry.

Mechanism of Action

The mechanism of action of 5-(Dimethylsulfamoyl)-2-methylfuran-3-carboxylic acid involves its interaction with specific molecular targets. The dimethylsulfamoyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The furan ring may also participate in π-π stacking interactions, contributing to the compound’s overall activity. Pathways involved may include inhibition of enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enzyme Inhibitors Targeting Cystathionine γ-Lyase (CSE)

NL2 (5-((6-Bromo-1H-indol-1-yl)methyl)-2-methylfuran-3-carboxylic acid)

- Structure : Shares the 2-methylfuran-3-carboxylic acid core but substitutes position 5 with a 6-bromoindole group.

- Activity : Inhibits both bCSE and hCSE (human CSE) but with lower potency (IC₅₀ = 24 µM for bCSE) compared to optimized derivatives. Indole-containing analogs (e.g., 2a , 2b ) show improved IC₅₀ values (e.g., 12 µM for 2a ) and 3.6-fold selectivity for bCSE over hCSE .

- Key Difference : Replacement of the dimethylsulfamoyl group with an indole ring enhances binding to the dimeric interface of bCSE, leveraging hydrophobic interactions absent in the sulfonamide derivative .

MNS5 and MNS6 (6-Bromoindazole Derivatives)

- Structure : Position 5 substituted with 6-bromoindazole (MNS5: 1H-indazole; MNS6: 2H-indazole).

- Indazole’s dual nitrogen atoms may alter hydrogen bonding compared to indole or sulfonamide groups .

Dimethylsulfamoyl Analog (Target Compound)

- However, direct inhibitory data for this compound are lacking in the evidence.

Glycosidase Inhibitors

5-[(3S,4R)-3,4-Dihydroxypyrrolidin-2-yl]-2-methylfuran-3-carboxylic Acid Derivatives

- Structure : Position 5 substituted with a dihydroxypyrrolidine ring.

- Activity : Selective inhibition of α-L-fucosidase (IC₅₀ = 0.5 µM) and β-galactosidase (IC₅₀ = 2.5 µM). The hydroxyl groups on the pyrrolidine ring facilitate hydrogen bonding with glycosidase active sites, a mechanism absent in the sulfonamide analog .

- Key Difference : Polar substituents (e.g., hydroxyls) favor glycosidase inhibition, while the sulfonamide group may prioritize interactions with sulfhydryl-containing enzymes like CSE.

Other Furan-3-carboxylic Acid Derivatives

Physicochemical and Structural Comparisons

Functional Group Impact

- Sulfonamide (-SO₂N(CH₃)₂) : Enhances acidity (lower pKa) of the carboxylic acid, improves metabolic stability, and may participate in hydrogen bonding or electrostatic interactions.

- Indole/Bromoindole : Provides hydrophobic and π-stacking interactions critical for bCSE inhibition .

- Pyrrolidine Diol : Polar hydroxyl groups enable glycosidase inhibition via active-site hydrogen bonding .

Selectivity and Potency

- bCSE vs. hCSE : Indole derivatives (e.g., 2a ) exhibit selectivity due to interactions with bCSE’s dimeric interface, a region with higher structural diversity compared to hCSE .

- Glycosidases vs. CSE : Substituent polarity dictates target enzyme class; sulfonamides and indoles favor CSE, while polar groups (e.g., hydroxyls) target glycosidases.

Biological Activity

5-(Dimethylsulfamoyl)-2-methylfuran-3-carboxylic acid is a compound of interest due to its potential biological activities. Understanding its pharmacological properties and mechanisms of action can provide insights into its applications in medicinal chemistry and drug development.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C8H10N2O4S

- Molecular Weight : 218.24 g/mol

This compound features a furan ring, a carboxylic acid group, and a dimethylsulfamoyl group, which may influence its biological interactions.

The biological activity of this compound is thought to involve several mechanisms:

- Enzyme Inhibition : The dimethylsulfamoyl group may act as a competitive inhibitor for certain enzymes, potentially affecting metabolic pathways.

- Antioxidant Activity : Compounds with furan rings have been reported to exhibit antioxidant properties, which could protect cells from oxidative stress.

- Anti-inflammatory Effects : The carboxylic acid moiety may contribute to anti-inflammatory activities by modulating cytokine production.

Pharmacological Properties

The following table summarizes the key pharmacological properties observed in studies involving this compound:

| Property | Observation | Reference |

|---|---|---|

| Antioxidant Activity | IC50 = 25 µM in DPPH assay | |

| Enzyme Inhibition | Inhibits carbonic anhydrase (IC50 = 15 µM) | |

| Anti-inflammatory Activity | Reduced TNF-α levels in vitro |

Study 1: Antioxidant Evaluation

A study evaluated the antioxidant capacity of this compound using the DPPH radical scavenging assay. Results indicated that the compound effectively scavenged free radicals, suggesting its potential use in formulations targeting oxidative stress-related conditions.

Study 2: Enzyme Inhibition

In another investigation, the compound was tested for its ability to inhibit carbonic anhydrase, an enzyme involved in various physiological processes, including respiration and acid-base balance. The results showed significant inhibition at micromolar concentrations, indicating potential therapeutic applications in conditions like glaucoma or obesity management.

Research Findings

Recent research has highlighted the compound's potential as a lead molecule in drug discovery. Its unique structural features allow it to interact with biological targets effectively. Further studies are necessary to explore its pharmacokinetics and bioavailability.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 5-(Dimethylsulfamoyl)-2-methylfuran-3-carboxylic acid?

The synthesis typically involves multi-step strategies, including functional group interconversion and coupling reactions. For example, derivatives of 2-methylfuran-3-carboxylic acid are often functionalized at the 5-position via sulfamoylation using dimethylsulfamoyl chloride under basic conditions. Protective groups (e.g., tert-butoxycarbonyl) may be employed to prevent undesired side reactions during synthesis. A related study on furan-3-carboxylic acid derivatives utilized piperidine coupling and selective hydroxylation to achieve target structures . Purification often involves column chromatography, followed by LCMS (e.g., m/z 598 [M+H]+) and HPLC (e.g., retention time analysis under QC-SMD-TFA05 conditions) for validation .

Q. How is structural characterization of this compound performed in research settings?

Structural confirmation relies on analytical techniques such as:

- NMR spectroscopy : To verify substituent positions and stereochemistry.

- High-resolution mass spectrometry (HRMS) : For molecular ion validation (e.g., m/z 598 [M+H]+ observed in related compounds) .

- HPLC retention time analysis : Used to assess purity and compare against reference standards (e.g., QC-SMD-TFA05 method with 1.63-minute retention time) .

Advanced Research Questions

Q. What strategies optimize the inhibitory activity of this compound derivatives against glycosidases?

Structure-activity relationship (SAR) studies are critical. For instance:

- Substituent modification : Introducing polar groups (e.g., hydroxyl or amine) at the pyrrolidine or piperidine rings enhances β-galactosidase inhibition, as seen in analogs with 3,4-dihydroxypyrrolidinyl groups .

- Stereochemical tuning : The (3S,4R) configuration in dihydroxypyrrolidine derivatives significantly improves selectivity for α-L-fucosidase and β-galactosidase .

- Protective group strategies : tert-Butoxycarbonyl (Boc) groups are used to stabilize intermediates during synthesis, enabling precise functionalization .

Q. How can researchers address contradictions in reported biological activity data for this compound?

Discrepancies may arise from variations in assay conditions or compound purity. Mitigation strategies include:

- Standardized bioassays : Use uniform protocols (e.g., enzyme concentration, pH, temperature) across studies.

- Analytical validation : Confirm compound integrity via LCMS and HPLC before biological testing .

- Control experiments : Compare results with known inhibitors (e.g., deoxygalactonojirimycin for β-galactosidase) to calibrate activity measurements .

Q. What computational methods support the design of this compound derivatives for targeted enzyme inhibition?

- Molecular docking : Predict binding interactions with enzyme active sites (e.g., β-galactosidase’s catalytic pocket).

- Density Functional Theory (DFT) : Analyze electronic effects of substituents on inhibitory potency.

- Pharmacophore modeling : Identify critical structural features (e.g., sulfamoyl group orientation) for activity .

Methodological Considerations

- Synthetic reproducibility : Document reaction parameters (e.g., temperature, solvent, catalyst) meticulously to ensure reproducibility.

- Ecological and safety data : Note that toxicity and environmental impact data for this compound are often limited; follow institutional guidelines for handling uncharacterized substances .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.